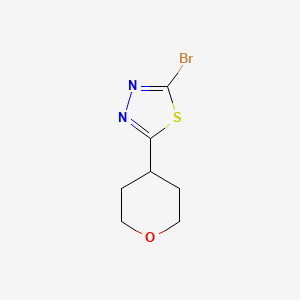

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZZQGPZIRQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Oxan 4 Yl 1,3,4 Thiadiazole and Its Precursors

Strategies for the Construction of the 1,3,4-Thiadiazole (B1197879) Ring System

The formation of the 1,3,4-thiadiazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of this heterocyclic system, with the cyclization of thiosemicarbazide (B42300) derivatives being a prominent and versatile approach.

Cyclization Reactions Involving Thiosemicarbazides and Related Precursors

The reaction of thiosemicarbazides with carboxylic acids or their derivatives is a widely employed and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.br This reaction typically proceeds through a cyclization-dehydration mechanism. The initial step involves a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by the elimination of water to form the stable 1,3,4-thiadiazole ring. sbq.org.br

A variety of condensing agents can be utilized to facilitate this reaction, including strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA). For instance, the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent can lead to the formation of a 2-amino-5-substituted-1,3,4-thiadiazole. nih.gov In the context of synthesizing 2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole, a plausible precursor would be oxane-4-carboxylic acid, which would react with thiosemicarbazide to yield 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine.

The following table summarizes representative cyclization reactions involving thiosemicarbazides:

| Starting Materials | Reagents/Conditions | Product | Reference |

| Carboxylic Acid, Thiosemicarbazide | Concentrated H2SO4 | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |

| Furan-2-carboxylic acid, Thiosemicarbazide | Concentrated H2SO4 | 2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole | jocpr.com |

| Carboxylic Acid, Thiosemicarbazide | Polyphosphate ester (PPE), Chloroform | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

Alternative Cyclization Pathways for 2,5-Disubstituted 1,3,4-Thiadiazoles

While the thiosemicarbazide route is common, other methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles exist. One such method involves the reaction of acylhydrazines with isothiocyanates. This approach can lead to the formation of 1,3,4-thiadiazole derivatives with various substituents at the 2- and 5-positions. sbq.org.br

Another alternative involves the thionation of N,N'-acylhydrazines using reagents like Lawesson's reagent. This reaction converts the carbonyl groups of the acylhydrazine into thiocarbonyls, which can then cyclize to form the 1,3,4-thiadiazole ring. organic-chemistry.org Additionally, the reaction of α-chlorobenzalphenylhydrazone derivatives with potassium thiocyanate (B1210189) can yield 2,4-diphenyl-5-imino-1,3,4-thiadiazole derivatives. jocpr.com

These alternative pathways offer flexibility in the introduction of different functional groups onto the thiadiazole ring and can be advantageous in specific synthetic contexts.

Introduction of the Bromo-Substituent onto the 1,3,4-Thiadiazole Nucleus

The introduction of a bromine atom at the 2-position of the 1,3,4-thiadiazole ring is a key functionalization step. This can be achieved through either direct bromination of the thiadiazole core or by derivatizing a pre-functionalized thiadiazole.

Direct Bromination Approaches (e.g., N-Bromosuccinimide mediated reactions)

Direct bromination of an existing 1,3,4-thiadiazole ring can be a straightforward method for introducing a bromine substituent. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the bromination of heterocyclic compounds. The reaction conditions, including the solvent and temperature, would need to be optimized to achieve selective bromination at the desired position. For the synthesis of this compound, this would involve the direct bromination of 5-(oxan-4-yl)-1,3,4-thiadiazole. However, the reactivity of the thiadiazole ring and the potential for side reactions would need to be carefully considered.

Indirect Bromination through Derivatization of Pre-functionalized Thiadiazoles

An alternative and often more controlled method for introducing a bromine atom is through the derivatization of a pre-functionalized thiadiazole. A common strategy involves the Sandmeyer-type reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative. In this approach, the 2-amino group is first diazotized using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with a bromide source, such as copper(I) bromide, to introduce the bromine atom at the 2-position.

A patented method describes the preparation of 2-amino-5-bromo-1,3,4-thiadiazole by reacting 2-amino-1,3,4-thiadiazole with bromine in an acidic solution in the presence of an oxidant. google.com This suggests that an amino group at the 2-position can serve as a handle for the introduction of bromine. Therefore, a likely synthetic route to this compound would involve the initial synthesis of 2-amino-5-(oxan-4-yl)-1,3,4-thiadiazole, followed by a diazotization-bromination sequence.

Integration of the Oxan-4-yl Moiety into the 1,3,4-Thiadiazole Scaffold

The incorporation of the oxan-4-yl group is typically achieved by using a starting material that already contains this moiety. The most logical approach is to begin the synthesis with oxane-4-carboxylic acid or a derivative thereof. As mentioned in section 2.1.1, oxane-4-carboxylic acid can be reacted with thiosemicarbazide to form the key intermediate, 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine. This precursor already contains the desired oxan-4-yl group at the 5-position of the thiadiazole ring. Subsequent functionalization at the 2-position, as described in section 2.2.2, would then lead to the final target compound, this compound. This strategy avoids the complexities and potential side reactions associated with attempting to attach the bulky oxan-4-yl group to a pre-formed thiadiazole ring.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Oxane-4-carboxylic acid, Thiosemicarbazide | Acid catalyst (e.g., H2SO4) | 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine |

| 2 | 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine | 1. NaNO2, HBr2. CuBr | This compound |

Strategies for Incorporating Saturated Cyclic Ether Substituents

Synthesis of Key Precursors:

The synthesis typically commences with the preparation of oxane-4-carbohydrazide. This can be achieved by the esterification of commercially available oxane-4-carboxylic acid to its corresponding methyl or ethyl ester, followed by hydrazinolysis.

A common and effective method for the construction of the 2-amino-1,3,4-thiadiazole ring is the cyclization of a carbohydrazide (B1668358) with cyanogen (B1215507) bromide (BrCN) or by reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA). nih.gov

Synthetic Pathway to 2-Amino-5-(oxan-4-yl)-1,3,4-thiadiazole:

One plausible and widely utilized synthetic route is the reaction of oxane-4-carbohydrazide with cyanogen bromide in a suitable solvent, such as methanol (B129727) or ethanol, often in the presence of a base like potassium bicarbonate to neutralize the hydrobromic acid formed during the reaction. This reaction proceeds through a nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon of cyanogen bromide, followed by an intramolecular cyclization with the elimination of water to yield the desired 2-amino-5-(oxan-4-yl)-1,3,4-thiadiazole.

Alternatively, oxane-4-carboxylic acid can be directly reacted with thiosemicarbazide in the presence of a strong acid catalyst and dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. This method facilitates the condensation and subsequent cyclization in a one-pot procedure to form the aminothiadiazole.

Introduction of the Bromo Substituent:

With the 2-amino-5-(oxan-4-yl)-1,3,4-thiadiazole intermediate in hand, the bromo group is introduced at the 2-position via a Sandmeyer-type reaction. scripps.edu This involves the diazotization of the amino group using a nitrite source, such as sodium nitrite (NaNO₂), in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the final product, this compound.

The following table summarizes the key reaction steps and reagents:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Oxane-4-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NH₂NH₂·H₂O | Oxane-4-carbohydrazide |

| 2 | Oxane-4-carbohydrazide | BrCN, KHCO₃, Methanol, Reflux | 2-Amino-5-(oxan-4-yl)-1,3,4-thiadiazole |

| 3 | 2-Amino-5-(oxan-4-yl)-1,3,4-thiadiazole | 1. NaNO₂, HBr, 0-5 °C 2. CuBr | This compound |

Stereochemical Considerations in Oxane Ring Attachment

The attachment of the oxane ring at the 5-position of the 1,3,4-thiadiazole introduces stereochemical considerations primarily related to the conformational preferences of the six-membered saturated ether ring.

The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the 4-position, in this case, the 1,3,4-thiadiazole ring, can occupy either an axial or an equatorial position. The preferred conformation is determined by a balance of steric and stereoelectronic effects.

In a 4-substituted oxane, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions with the hydrogens at the 2- and 6-positions of the oxane ring. This steric preference for the equatorial orientation is a well-established principle in cyclohexane (B81311) and its heterocyclic analogues.

However, stereoelectronic effects, such as the anomeric effect, can influence the conformational equilibrium. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a saturated ring to favor an axial orientation. wikipedia.org While the thiadiazole ring itself is not directly adjacent to the ring oxygen, its electronic properties can have a through-bond influence on the conformational preference. The nitrogen atoms and the sulfur atom in the thiadiazole ring create a distinct electronic environment that could lead to subtle deviations from purely sterically controlled conformations.

The conformational equilibrium between the axial and equatorial conformers of the oxane ring can be represented as follows:

Computational studies and NMR spectroscopic analysis are often employed to determine the precise conformational preferences and the energy difference between the axial and equatorial conformers in such systems. For 4-substituted piperidines, which are structurally analogous to 4-substituted oxanes, the conformational free energies have been determined to be very similar to those of the corresponding cyclohexanes, suggesting that steric factors are often dominant. rsc.org

The following table outlines the key stereochemical considerations:

| Feature | Description |

| Oxane Ring Conformation | Predominantly adopts a chair conformation. |

| Substituent Position | The 1,3,4-thiadiazole ring at the 4-position can be either axial or equatorial. |

| Steric Effects | The equatorial position is generally favored to minimize 1,3-diaxial steric strain. |

| Stereoelectronic Effects | Potential for through-bond electronic interactions to influence the axial/equatorial equilibrium, though steric factors are likely to dominate. |

In the absence of specific experimental data for this compound, it is predicted that the conformer with the thiadiazole substituent in the equatorial position will be the major, more stable conformer due to the minimization of steric hindrance.

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methodologies provide the foundational evidence for the covalent framework of a molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a detailed picture of the atomic connectivity and functional groups present in 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole .

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Although specific experimental data for This compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the oxane ring. The methine proton at the C4 position of the oxane ring, being adjacent to the electron-withdrawing thiadiazole ring, would likely appear as a multiplet in the downfield region. The methylene (B1212753) protons of the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature, with signals typically appearing in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to resonate at significantly different chemical shifts due to their distinct chemical environments, with the carbon atom bonded to the bromine atom appearing at a lower field. The carbon atoms of the oxane ring would also display characteristic signals.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the oxane ring, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiadiazole-C2 | - | 150-160 |

| Thiadiazole-C5 | - | 170-180 |

| Oxane-C4 (CH) | 3.0-3.5 | 35-45 |

| Oxane-C3, C5 (CH₂) | 1.8-2.2 | 30-40 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For This compound (C₇H₉BrN₂OS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would manifest as two peaks of nearly equal intensity separated by two mass units.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|

| [M]⁺ | 247.9624 | 249.9604 |

| [M+H]⁺ | 248.9702 | 250.9682 |

Source: Predicted data from computational models. uni.lu

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of This compound would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching vibrations from the oxane ring, C-O-C stretching of the ether linkage in the oxane ring, and characteristic vibrations for the C=N and C-S bonds within the 1,3,4-thiadiazole ring. The C-Br stretching frequency would likely be observed in the fingerprint region at lower wavenumbers.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (alkane) | 2850-3000 |

| C=N Stretch (thiadiazole) | 1600-1650 |

| C-N Stretch (thiadiazole) | 1300-1400 |

| C-O-C Stretch (ether) | 1050-1150 |

| C-S Stretch (thiadiazole) | 600-800 |

Note: These are predicted values based on characteristic group frequencies.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray crystallography offers an unambiguous determination of the compound's three-dimensional arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the conformation of the oxane ring and its orientation relative to the thiadiazole ring.

To date, a crystal structure for This compound has not been reported in the publicly accessible crystallographic databases. However, such a study would be the definitive method for confirming its absolute structure and providing insights into intermolecular interactions, such as hydrogen bonding or stacking, which govern its crystal packing.

Computational and Theoretical Investigations of 2 Bromo 5 Oxan 4 Yl 1,3,4 Thiadiazole

Quantum Chemical Calculations (Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) has become a important tool in the computational study of heterocyclic compounds, offering a balance between accuracy and computational cost. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, DFT calculations are routinely employed to elucidate electronic structure, molecular orbitals, and conformational preferences.

The electronic character of the 1,3,4-thiadiazole ring is a key determinant of its chemical reactivity and biological interactions. rsc.org This heterocyclic system is characterized by its aromaticity and mesoionic potential, which allows for significant electron delocalization. smolecule.com The presence of a bromine atom at the 2-position and an oxane group at the 5-position of the thiadiazole ring introduces specific electronic perturbations. The bromine atom, being electronegative, is expected to withdraw electron density from the ring, potentially influencing its interaction with biological targets.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the reactivity of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole. The energy and distribution of these frontier orbitals dictate the molecule's susceptibility to nucleophilic and electrophilic attack. For many 1,3,4-thiadiazole derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is distributed across the C2 and C5 positions of the ring. researchgate.net This distribution suggests that the thiadiazole ring can act as both an electron donor and acceptor, a characteristic that is vital for its diverse biological activities. scielo.br

Theoretical calculations on related 1,3,4-thiadiazole compounds have shown that electronegative substituents can lower the HOMO-LUMO energy gap, which may correlate with increased reactivity and biological activity. dergipark.org.tr

Table 1: Predicted Electronic Properties of 1,3,4-Thiadiazole Derivatives from DFT Studies

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Varies with substitution; generally localized on heteroatoms | Influences electron-donating ability and susceptibility to electrophilic attack |

| LUMO Energy | Varies with substitution; often distributed on C2 and C5 | Influences electron-accepting ability and susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Reduced by electronegative substituents | Correlates with chemical reactivity and potential biological activity |

| Dipole Moment | Influenced by the nature and position of substituents | Affects solubility, membrane permeability, and ligand-receptor interactions |

Note: The values in this table are generalized from studies on various 1,3,4-thiadiazole derivatives and are intended to be illustrative for this compound.

Tautomerism is a significant consideration for many heterocyclic compounds, including 1,3,4-thiadiazole derivatives, particularly those with amino or thiol substituents. researchgate.net While this compound itself is less likely to exhibit significant tautomerism, understanding this phenomenon in related compounds is crucial for predicting potential metabolic pathways and off-target interactions. For instance, keto-enol tautomerism has been observed in 1,3,4-thiadiazole derivatives bearing carbonyl functionalities, with the equilibrium being solvent-dependent. nih.govmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential mechanisms of action and for optimizing lead compounds.

Molecular docking algorithms predict the preferred orientation of a ligand within the binding site of a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For 1,3,4-thiadiazole derivatives, docking studies have been widely used to explore their potential as inhibitors of various enzymes, including carbonic anhydrase, kinases, and dihydrofolate reductase. nih.govresearchgate.netdovepress.com These studies often reveal that the thiadiazole ring plays a crucial role in anchoring the ligand within the active site through interactions with key amino acid residues.

For this compound, a hypothetical docking study would likely show the thiadiazole core forming hydrogen bonds or other polar interactions, while the oxane and bromo substituents would explore hydrophobic pockets or form specific halogen bonds within the receptor's binding site.

Following the initial prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms over time, allowing for the analysis of the stability of the binding mode and the nature of the intermolecular interactions.

Key interactions that are often analyzed include:

Hydrogen Bonds: The nitrogen atoms of the thiadiazole ring are potential hydrogen bond acceptors.

Hydrophobic Interactions: The oxane ring and the carbon backbone of the thiadiazole can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The bromine atom can act as a halogen bond donor, a type of interaction that is increasingly recognized for its importance in ligand-protein binding.

Pi-Pi Stacking: While the thiadiazole ring is electron-deficient, it can still participate in stacking interactions with aromatic amino acid residues.

The molecular targets for 1,3,4-thiadiazole derivatives are diverse and include enzymes like carbonic anhydrases, kinases, and cyclooxygenases. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For 1,3,4-thiadiazole derivatives, QSAR studies have been successfully applied to model their anticonvulsant, anticancer, and carbonic anhydrase inhibitory activities. nih.govymerdigital.compharmacybbdniit.org These studies have revealed that a combination of electronic, steric, and hydrophobic properties often governs the biological activity of these compounds. For example, in some cases, an increase in the size and volume of the molecule, along with the introduction of electropositive surfaces, has been found to enhance inhibitory activity. nih.gov In other instances, decreasing hydrophobicity and introducing electron-releasing substituents were beneficial. nih.gov

A QSAR model for a series of compounds including this compound would involve calculating a wide range of molecular descriptors, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular weight, molar volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model can be developed, which can then be used to guide the synthesis of new derivatives with potentially improved potency and selectivity.

Table 2: Common Descriptors Used in QSAR Studies of 1,3,4-Thiadiazole Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Governs the ability to participate in electrostatic interactions and chemical reactions. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences how well the molecule fits into the binding site of a receptor. |

| Hydrophobic | LogP, Molar Refractivity | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |

| Topological | Wiener Index, Randic Index | Encodes information about the size, shape, and degree of branching of the molecule. |

This table provides examples of descriptor types that are commonly employed in QSAR modeling.

Structure Activity Relationship Sar Studies of 2 Bromo 5 Oxan 4 Yl 1,3,4 Thiadiazole and Analogues

Impact of Bromine Substitution on 1,3,4-Thiadiazole (B1197879) Bioactivity

The 1,3,4-thiadiazole ring is a prevalent scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govajprd.comnih.govnih.gov The nature and position of substituents on this heterocyclic core are critical determinants of its biological profile. nih.gov The introduction of a bromine atom at the 2-position of the thiadiazole ring significantly influences the molecule's physicochemical properties and, consequently, its interaction with biological targets.

The 1,3,4-thiadiazole ring is an electron-deficient system. mdpi.com This inherent electronic property makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic substitution, as they are highly activated for such reactions. mdpi.com Conversely, the ring is generally inert towards electrophilic substitution unless activating groups are present. mdpi.comresearchgate.net

The bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the carbon to which it is attached. This electronic pull can modulate the pKa of the entire heterocyclic system and influence its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. Furthermore, bromine's character as a good leaving group can be exploited in the design of covalent inhibitors, where the thiadiazole acts as a carrier moiety that releases upon interaction with a nucleophilic residue (e.g., cysteine or serine) in an enzyme's active site.

The choice of halogen substituent is a common strategy in medicinal chemistry to fine-tune a compound's properties. While direct SAR studies comparing 2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole with its fluoro, chloro, and iodo analogues are not extensively documented in the reviewed literature, general principles of halogen substitution provide a framework for predictable modulation. It has been observed in other series of compounds that halogenated substituents can improve the activity profile. researchgate.net Additionally, the introduction of halogens can increase the metabolic stability and half-life of drug candidates. nih.gov

Fluorine, being the most electronegative and smallest halogen, often acts as a hydrogen bond acceptor and can block metabolic oxidation. Chlorine, intermediate in size and electronegativity, offers a balance of steric and electronic effects. Bromine provides greater polarizability than chlorine, which can lead to stronger dispersion interactions (van der Waals forces) with a protein target. Iodine, the largest and most polarizable of the common halogens, can form strong halogen bonds but may also introduce metabolic liabilities or decrease solubility. The optimal halogen for a specific biological target would depend on the precise steric and electronic requirements of the binding site.

| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Key Characteristics in SAR |

|---|---|---|---|---|

| Fluorine (F) | 0.57 | 3.98 | 0.56 | Small size, high electronegativity, can block metabolism. |

| Chlorine (Cl) | 0.99 | 3.16 | 2.18 | Balanced steric/electronic effects, common bioisostere for methyl groups. |

| Bromine (Br) | 1.14 | 2.96 | 3.05 | Good leaving group, increased polarizability for stronger dispersion forces. |

| Iodine (I) | 1.33 | 2.66 | 4.7 | Largest size, highly polarizable, potential for halogen bonding. |

Influence of the Oxan-4-yl Moiety on Pharmacological Profiles

The oxan-4-yl group, also known as the tetrahydropyran-4-yl (THP) group, is a saturated cyclic ether that serves as a non-aromatic, bulky substituent at the 5-position of the thiadiazole core. This moiety is frequently incorporated into drug candidates to modulate solubility, lipophilicity, and metabolic stability.

Saturated heterocyclic systems like tetrahydropyran (B127337) are common structural motifs in a vast number of biologically active natural products and approved pharmaceuticals. researchgate.netrsc.org Unlike flat aromatic rings, saturated rings provide a three-dimensional architecture. The oxan-4-yl group acts as a rigid scaffold that projects its substituents into a defined region of space, which can be critical for precise interaction with a biological target.

The ether oxygen atom within the oxane ring is capable of acting as a hydrogen bond acceptor, providing a potential interaction point with hydrogen bond donors (e.g., -NH or -OH groups) in a protein binding site. While not as flat as aromatic rings, the oxane scaffold can still participate in favorable non-bonded interactions, such as van der Waals and hydrophobic interactions, which are crucial for molecular recognition. nih.gov The incorporation of the tetrahydropyran ring has been a successful strategy in the development of potent enzyme inhibitors, such as ALK5 receptor inhibitors. nih.gov

Lipophilicity, often quantified by the partition coefficient (log P), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxan-4-yl moiety, with its five methylene (B1212753) groups and one oxygen atom, provides a moderate increase in lipophilicity. This can enhance membrane permeability and passage across biological barriers. For the parent compound, this compound, the predicted XlogP value is 1.8, indicating a balanced hydrophilic-lipophilic character. uni.lu The lipophilicity of a molecule can be fine-tuned by modifying its constituent parts, and understanding the contribution of each moiety is essential for rational drug design. soton.ac.ukresearchgate.net

| Moiety | Structure | Approximate cLogP | Comment |

|---|---|---|---|

| Benzene | C₆H₆ | 2.13 | Reference aromatic system |

| Cyclohexane (B81311) | C₆H₁₂ | 3.44 | Non-polar saturated ring |

| Tetrahydrofuran (THF) | C₄H₈O | 0.46 | 5-membered saturated ether |

| Oxane (Tetrahydropyran, THP) | C₅H₁₀O | 0.29 | 6-membered saturated ether, adds moderate lipophilicity |

Modulation of Bioactivity through Substituent Variation on the Oxane Ring and Thiadiazole Core

The biological activity of 1,3,4-thiadiazole derivatives can be systematically modulated by altering the substituents at the C2 and C5 positions of the thiadiazole ring or by modifying the oxane moiety. nih.gov SAR studies have shown that even minor changes to these substituents can lead to significant shifts in pharmacological activity, potency, and selectivity. researchgate.net

For the thiadiazole core, replacing the bromine at the C2 position with other groups (e.g., amines, alkyls, aryls, thioethers) would create a diverse library of analogues. For example, studies on other 1,3,4-thiadiazole series have shown that introducing an amino group can confer potent diuretic activity, while substituting with certain aryl groups can lead to significant anticancer effects. mdpi.com The electronic nature of the substituent is key; electron-donating groups may decrease the reactivity of the ring towards nucleophiles but could enhance other types of interactions, while different electron-withdrawing groups could modulate the leaving group potential or introduce new interaction sites.

Modification of the oxane ring offers another avenue for optimization. Introducing substituents at other positions on the ring (e.g., hydroxyl, amino, or alkyl groups) could alter the molecule's polarity, solubility, and ability to form hydrogen bonds. For instance, adding a hydroxyl group would increase hydrophilicity, which could be beneficial for aqueous solubility, while adding a small alkyl group could enhance hydrophobic interactions within a binding pocket. The stereochemistry of these new substituents would also be a critical factor, as different stereoisomers could exhibit vastly different biological activities due to the specific three-dimensional requirements of the target receptor.

| Position | Substituent Type | Potential Impact on Bioactivity | Example Activities Observed in Analogues |

|---|---|---|---|

| Thiadiazole C2/C5 | Small alkyl/amino groups | Modulates polarity and size. | Diuretic, Antimicrobial mdpi.com |

| Aryl/Heteroaryl groups | Introduces potential for π-π stacking and hydrophobic interactions. | Anticancer, Anti-inflammatory researchgate.netresearchgate.net | |

| Thioether/Sulfonyl groups | Alters electronics and provides hydrogen bond acceptors. | Antiviral, Antibacterial mdpi.comresearchgate.net | |

| Oxane Ring | Hydrophilic groups (-OH, -NH₂) | Increases polarity and solubility, adds H-bonding sites. | Modulation of ADME properties |

| Lipophilic groups (-CH₃, -F) | Increases lipophilicity, can block metabolism. | Enhanced cell permeability and metabolic stability |

Establishment of Design Principles for Novel 1,3,4-Thiadiazole Derivatives

The design of novel 1,3,4-thiadiazole derivatives is guided by several key principles derived from extensive SAR studies on this heterocyclic core. These principles revolve around the nature and properties of the substituents at the C2 and C5 positions, which dictate the compound's interaction with biological targets.

Influence of Substituents at the C2 and C5 Positions:

The substituents at the C2 and C5 positions are the primary determinants of the biological activity of 1,3,4-thiadiazole derivatives. The nature of these substituents, including their electronic properties, steric bulk, and lipophilicity, plays a crucial role in the potency and selectivity of the compounds.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the thiadiazole ring, thereby influencing its ability to interact with biological targets. For instance, in the context of anticancer activity, the presence of electron-withdrawing groups on an aromatic ring at the C5 position has been shown to enhance cytotoxic effects in certain cell lines.

Steric Factors: The size and shape of the substituents can impact the binding affinity of the molecule to its target. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or hinder it due to steric clashes. The flexibility of the substituent is also a key consideration, as it can allow the molecule to adopt an optimal conformation for binding.

Role of the Halogen at the C2 Position:

While specific data on the 2-bromo substitution in conjunction with a 5-oxane moiety is scarce, general principles regarding halogen substitution on the 1,3,4-thiadiazole ring can be inferred. Halogens, such as bromine, can act as effective bioisosteres for other functional groups and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. The position and nature of the halogen can influence the compound's metabolic stability and pharmacokinetic profile. Replacing the bromo group with other halogens (e.g., chlorine or fluorine) or with other small, lipophilic groups could modulate the activity and properties of the molecule.

Impact of the Saturated Heterocycle at the C5 Position:

The presence of a saturated heterocyclic ring, such as the oxane moiety in this compound, can significantly impact the compound's properties. Saturated rings can improve solubility and introduce three-dimensional structural features that may be beneficial for target binding. The oxane ring, with its oxygen atom, can also serve as a hydrogen bond acceptor, potentially forming key interactions with the biological target.

Design principles for novel analogues could involve:

Ring Variation: Replacing the oxane ring with other saturated heterocycles like piperidine, morpholine, or thiomorpholine (B91149) to explore the impact of different heteroatoms on activity and selectivity.

Stereochemistry: Investigating the influence of the stereochemistry of the substituent at the 4-position of the oxane ring, as different stereoisomers may exhibit distinct biological activities.

Linker Modification: Introducing a linker between the thiadiazole ring and the saturated heterocycle could provide additional vectors for interaction with the target and allow for optimization of the substituent's orientation.

Data from SAR Studies of 1,3,4-Thiadiazole Analogues:

The following table summarizes findings from various studies on 2,5-disubstituted 1,3,4-thiadiazole derivatives, illustrating the impact of different substituents on their biological activities.

| C2-Substituent | C5-Substituent | Biological Activity | Key SAR Observation |

| Amino | Aryl | Anticancer | The nature and substitution pattern of the aryl group significantly influence cytotoxicity. |

| Thioether | Substituted Phenyl | Abl Kinase Inhibition | Hydrophobic moieties on the phenyl ring are important for activity. |

| Amino | Dihydroxyphenyl | Anticancer | Lipophilicity and phospholipophilicity correlate with antiproliferative activity. |

| Halogen | Aryl | Antimicrobial | The position and type of halogen on the aryl ring affect the antimicrobial spectrum. |

| Various amides | Phenyl | Anticancer | The amide linkage and the nature of the appended group are crucial for activity. |

Mechanistic Insights into Potential Biological Activities of 2 Bromo 5 Oxan 4 Yl 1,3,4 Thiadiazole

Exploration of Molecular Targets and Pathways

The pharmacological effects of 1,3,4-thiadiazole (B1197879) derivatives are attributed to their interactions with various biological molecules, leading to the modulation of cellular pathways.

Interaction with Enzymes (e.g., EGFR inhibitors)

The 1,3,4-thiadiazole scaffold is a key feature in the design of various enzyme inhibitors. A significant area of investigation has been their potential to inhibit protein kinases, which are crucial in cell signaling pathways that regulate cell proliferation and survival. bepls.com

One of the most studied targets for thiadiazole derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. nih.gov Certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov For instance, in one study, the most potent derivatives demonstrated strong enzymatic inhibition of EGFR with IC₅₀ values as low as 0.08 µM. nih.gov Molecular docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, a common mechanism for tyrosine kinase inhibitors. johnshopkins.eduresearchgate.net The thiadiazole ring often participates in forming key interactions within the active site. nih.govbohrium.com Other adamantane-containing 1,3,4-thiadiazole derivatives have also shown potent inhibitory activity against both wild-type and mutant forms of EGFR. johnshopkins.edu

Beyond EGFR, compounds with the 1,3,4-thiadiazole ring have been investigated as inhibitors for other enzymes, including aromatase, which is relevant in hormone-dependent cancers. nih.gov

Interference with DNA Replication and Cellular Processes

The structure of the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of the nucleobases that form DNA and RNA. nih.govnih.gov This structural similarity is believed to be a primary reason for the anticancer properties of many thiadiazole derivatives, as they have the potential to interfere with the processes of DNA replication and synthesis. nih.govnih.gov

Additionally, the mesoionic character of the 1,3,4-thiadiazole ring allows these molecules to readily cross cellular membranes and interact with intracellular biological targets such as proteins and DNA. nih.govnih.gov Some studies have explored the interaction of thiadiazole derivatives with calf thymus DNA (CT-DNA), indicating potential binding that could disrupt DNA's normal function. rsc.org Molecular docking studies have also been used to investigate the potential of thiadiazole derivatives to interfere with enzymes crucial for DNA replication, such as DNA gyrase in bacteria. mdpi.com

In Vitro and In Vivo Pharmacological Evaluation Strategies (Methodological Aspects)

A variety of standard and specialized assays are employed to determine the pharmacological potential of new chemical entities, including derivatives of 1,3,4-thiadiazole.

Assessment of Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The evaluation of potential anticancer agents is a cornerstone of pharmacological research for thiadiazole compounds. bepls.com The primary methodological approach involves in vitro cytotoxicity assays using a panel of human cancer cell lines. nih.gov

Common Methodologies:

Cell Viability Assays: The most frequently used methods are colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. mdpi.comnih.govrsc.org These assays measure the metabolic activity of cells, which correlates with the number of viable cells. The results are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. scielo.br

Cell Lines: A diverse range of human cancer cell lines are utilized to screen for broad-spectrum activity or selectivity. Commonly used lines include MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), HCT-116 (colon cancer), HepG2 (liver cancer), and HeLa (cervical cancer). nih.govnih.govnih.govmdpi.com

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of a compound on the cell cycle. This technique can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M), which is a common mechanism for anticancer drugs. nih.govresearchgate.net

Apoptosis Assays: To determine if cell death occurs via programmed cell death (apoptosis), researchers use methods like immunofluorescence to detect the release of cytochrome C or Western blotting to measure the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govjohnshopkins.edumdpi.com

Migration and Invasion Assays: Wound-healing or scratch assays are used to assess a compound's ability to inhibit cancer cell migration, an important factor in metastasis. nih.gov

Table 1: Examples of In Vitro Antiproliferative Activity of 1,3,4-Thiadiazole Derivatives

| Compound Derivative | Cancer Cell Line | Assay | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Bromophenyl-substituted N-(1,3,4-thiadiazol-2-yl)benzamide (29i) | MCF-7 (Breast) | MTT | 0.77 | nih.govmdpi.com |

| Honokiol derivative with 1,3,4-thiadiazole (8a) | A549 (Lung) | MTT | 1.62 | nih.gov |

| Ciprofloxacin-based 1,3,4-thiadiazole (1h) | A549 (Lung) | MTT | 2.79 | nih.gov |

| Pyridine-thiadiazole hybrid (32a) | HepG2 (Liver) | MTT | 3.31 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | MTT | 49.6 | nih.govresearchgate.net |

Antimicrobial Efficacy Investigations

The 1,3,4-thiadiazole nucleus is present in several clinically used antimicrobial agents, making it a promising scaffold for new drug discovery. nih.gov Evaluation strategies focus on determining the spectrum of activity and potency against various pathogenic microorganisms.

Common Methodologies:

Broth Dilution Method: This is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov

Agar (B569324) Diffusion Method: The disk diffusion (Kirby-Bauer) or agar well diffusion methods are widely used for preliminary screening. rsc.orgnih.govjacsdirectory.com An agar plate is inoculated with a test microorganism, and the compound is applied to a disk or well. The diameter of the resulting zone of inhibition is measured to assess the compound's activity. neliti.comijpcbs.com

Microbial Strains: A standard panel of microbes is typically used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger). rsc.orgnih.govneliti.com

Table 2: Examples of In Vitro Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound Derivative | Microorganism | Method | Result (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| Compound 9b (a pyrazole-thiadiazole derivative) | Geotrichum candidum | Broth Dilution | 0.08 | mdpi.com |

| Compound 9b (a pyrazole-thiadiazole derivative) | Aspergillus fumigatus | Broth Dilution | 0.9 | mdpi.com |

| Fluorinated phenyl-thiadiazol-amine (8a) | S. aureus | Disk Diffusion | 20-28 | nih.govneliti.com |

| Chlorinated phenyl-thiadiazol-amine (8b) | B. subtilis | Disk Diffusion | 20-28 | nih.govneliti.com |

| p-chlorophenyl derivative (19) | S. aureus | Broth Dilution | 62.5 | nih.gov |

Anti-inflammatory and Other Pharmacological Potentials

Derivatives of 1,3,4-thiadiazole are also explored for their potential to treat inflammatory conditions. jocpr.com The evaluation strategies involve both in vitro and in vivo models to assess their mechanisms and efficacy.

Common Methodologies:

In Vitro Enzyme Inhibition Assays: The ability of compounds to inhibit key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) is assessed using purified enzymes or cell-based assays with cell lines such as RAW 264.7 macrophages. jocpr.comnih.gov

Membrane Stabilization Assays: The human red blood cell (HRBC) membrane stabilization method is used as an in vitro model to assess anti-inflammatory activity. The ability of a compound to prevent hypotonicity-induced lysing of the RBC membrane is correlated with anti-inflammatory potential. jocpr.com

In Vivo Models: The carrageenan-induced paw edema model in rats is a widely used acute inflammation model. jocpr.comnih.govscilit.com The reduction in paw swelling after administration of the test compound is measured over several hours and compared to a standard drug like diclofenac. researchgate.netsemanticscholar.org The cotton pellet granuloma method is another in vivo model used to study chronic inflammation. jocpr.com

Molecular Docking: In silico molecular docking studies are often performed to predict and understand the binding interactions of the compounds with the active sites of target enzymes like COX-1 and COX-2. nih.gov

Potential Applications in Materials Science and Agrochemical Research

Utilization as Corrosion Inhibitors

The 1,3,4-thiadiazole (B1197879) scaffold is a well-established feature in the design of effective corrosion inhibitors for various metals and alloys, including mild steel, aluminum, and copper, particularly in acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a physical barrier to corrosive species.

The mechanism of inhibition is largely attributed to the molecular structure of thiadiazole derivatives. The presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, along with π-electrons in the aromatic ring, facilitates the adsorption process onto the metal surface. This adsorption can occur through a combination of physical (electrostatic) and chemical (coordination bond formation) interactions, effectively blocking the active corrosion sites.

Applications in Organic Electronics and Functional Materials

Heterocyclic compounds, including thiadiazole derivatives, are of growing interest in the field of materials science for the development of organic electronics and functional materials. The 1,3,4-thiadiazole ring is known for its high thermal and chemical stability, as well as its electronic properties, which make it a valuable building block for advanced materials.

Derivatives of 1,3,4-thiadiazole possess both electron-accepting and electron-donating capabilities, which are crucial for creating materials with specific optical and electronic functions. While research into oxadiazoles (B1248032), a related class of heterocycles, for their photoluminescence quantum yield is noted, the applications for thiadiazoles in this area are also being explored. The inherent properties of the thiadiazole scaffold suggest potential use in the synthesis of organic light-emitting diodes (OLEDs), sensors, or other functional organic materials. However, specific studies detailing the synthesis and characterization of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole for applications in organic electronics were not identified in the available research.

Role as Agrochemical Agents (e.g., Pesticides, Herbicides)

The 1,3,4-thiadiazole nucleus is a key structural component in a variety of biologically active compounds, including those developed for agricultural use. Researchers have explored thiadiazole derivatives for a range of agrochemical applications, leveraging their diverse pharmacological profiles which include antifungal, antibacterial, and herbicidal activities.

The biological activity of this class of compounds makes them a versatile scaffold for designing new and effective pesticides and insecticides. The search for novel agrochemicals is driven by the need to overcome resistance to existing treatments and to develop more selective and less toxic agents. The 1,3,4-thiadiazole structure serves as a valuable pharmacophore in this context. While broad interest exists in thiadiazoles for agricultural applications, specific research evaluating the efficacy of this compound as a pesticide or herbicide has not been detailed in the surveyed literature.

Data Tables

Table 1: Summary of Potential Applications

| Application Area | Basis of Potential | Research Status for this compound |

|---|---|---|

| Corrosion Inhibition | The 1,3,4-thiadiazole ring contains N and S heteroatoms and π-electrons that facilitate adsorption on metal surfaces, forming a protective barrier. | Specific experimental studies are not available in the reviewed literature. |

| Organic Electronics | The 1,3,4-thiadiazole scaffold offers high thermal stability and versatile electronic properties suitable for functional materials. | No specific research identified in the available literature. |

| Agrochemical Agents | The 1,3,4-thiadiazole nucleus is a known pharmacophore in compounds with pesticidal, herbicidal, and fungicidal activities. | No specific efficacy data is available in the reviewed literature. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine |

| 5-amino-1,3,4-thiadiazole-2-thiol |

Future Perspectives and Research Challenges

Development of Advanced Synthetic Routes

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally relied on methods like the cyclization of thiosemicarbazides. nih.govsbq.org.br While effective, these methods can sometimes be limited in terms of substrate scope, reaction conditions, and the introduction of diverse functionalities. Future research must focus on the development of more sophisticated and efficient synthetic strategies.

Key areas for development include:

Greener Synthetic Methodologies: Exploring microwave-assisted and ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and reduced solvent usage. nih.gov The development of one-pot, multicomponent reactions will also contribute to more environmentally benign processes. mdpi.com

Novel Catalytic Systems: The use of heterogeneous catalysts and transition-metal-free mediated synthesis could offer improved selectivity and efficiency. nih.gov Copper-catalyzed aerobic oxidative annulation is another promising avenue for constructing the thiadiazole ring. nih.gov

Functional Group Interconversion: Developing robust methods for the late-stage functionalization of the thiadiazole core would allow for the rapid generation of diverse compound libraries. This includes exploring novel cross-coupling reactions to modify the bromo-substituent on compounds like 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, Increased yields | Scale-up, Specialized equipment |

| Multicomponent Reactions | High atom economy, Procedural simplicity | Optimization of reaction conditions |

| Transition-Metal-Free Synthesis | Reduced metal contamination, Lower cost | Catalyst development, Substrate scope |

Multidisciplinary Research Approaches for Comprehensive Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational application. This necessitates a move beyond standard spectroscopic techniques towards more integrated, multidisciplinary approaches. The combination of experimental data with computational modeling is essential for a comprehensive characterization. tandfonline.com

Future characterization efforts should integrate:

Advanced Spectroscopy and Crystallography: Detailed NMR and mass spectrometry studies, coupled with single-crystal X-ray diffraction, will provide precise structural information.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. Molecular docking studies can predict binding interactions with biological targets. jptcp.com

Physicochemical Profiling: A detailed investigation of properties such as solubility, lipophilicity, and metabolic stability is critical for the development of pharmacologically active compounds. nih.gov

| Characterization Technique | Information Gained | Synergy with Other Methods |

| X-ray Crystallography | Precise 3D molecular structure | Validation of computational models |

| Computational Modeling | Electronic properties, Reactivity | Interpretation of spectroscopic data |

| In vitro Biological Assays | Pharmacological activity | Correlation with docking studies |

Rational Design of Next-Generation Thiadiazole-Based Compounds

The 1,3,4-thiadiazole ring is a versatile pharmacophore that can be found in a variety of biologically active compounds. researchgate.netmdpi.com The rational design of new derivatives of this compound should leverage the existing knowledge of structure-activity relationships (SAR) to create compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Strategies for the rational design of future thiadiazole-based compounds include:

Bioisosteric Replacement: The thiadiazole ring can act as a bioisostere for other five-membered heterocycles, such as oxadiazoles (B1248032) or pyrimidines, to modulate biological activity and physicochemical properties. researchgate.netnih.gov

Fragment-Based Drug Design: The oxane and bromo-thiadiazole moieties can serve as starting points for the construction of more complex molecules with tailored biological activities.

Molecular Hybridization: Combining the thiadiazole core with other known pharmacophores can lead to the development of hybrid molecules with dual or synergistic activities. researchgate.net

| Design Strategy | Objective | Example Application |

| Bioisosteric Replacement | Improve pharmacokinetic profile | Replacing an oxadiazole with a thiadiazole to enhance metabolic stability. |

| Fragment-Based Design | Develop novel lead compounds | Using the oxane moiety to explore new binding interactions. |

| Molecular Hybridization | Achieve multi-target activity | Combining the thiadiazole with a known kinase inhibitor fragment. |

By addressing these research challenges and embracing these future perspectives, the scientific community can unlock the full therapeutic and technological potential of this compound and the broader class of thiadiazole-containing compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole, and how is the bromine moiety introduced?

- Methodological Answer : The bromine atom is typically introduced via nucleophilic substitution or bromination reactions. For example, bromoalkanes or N-bromosuccinimide (NBS) can serve as brominating agents. Cyclization of thiosemicarbazides with carboxylic acids is a foundational step, followed by bromination at specific positions (e.g., C5) using NBS . Nucleophilic substitution of bromine in thiadiazole derivatives with amines or other nucleophiles has also been demonstrated, enabling structural diversification .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- 1H NMR spectroscopy to confirm substituent positions and integration ratios.

- IR spectrometry to identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).

- Chromatographic mass spectrometry (LC-MS) to verify molecular weight and purity .

- Elemental analysis to validate stoichiometry .

Q. What pharmacological activities are associated with 1,3,4-thiadiazole derivatives, and how might the oxan-4-yl group influence bioactivity?

- Methodological Answer : 1,3,4-thiadiazoles exhibit antibacterial, anticancer, and anti-inflammatory properties . The oxan-4-yl (tetrahydropyran) group may enhance solubility and metabolic stability, as seen in similar scaffolds. Researchers should perform comparative bioassays (e.g., MIC tests for antimicrobial activity) with and without the oxan-4-yl substituent to isolate its effects .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be applied to modify the bromine moiety in this compound?

- Methodological Answer : The bromine atom at position 2 is highly reactive in palladium-catalyzed cross-coupling reactions. For example:

- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids to form biaryl derivatives.

- Optimize solvent systems (e.g., DMF/H₂O) and temperatures (80–120°C) based on similar thiadiazole reactions .

- Monitor reaction progress via TLC or HPLC to prevent over-substitution.

Q. What strategies are used to optimize reaction conditions for high-yield synthesis of 1,3,4-thiadiazole derivatives?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .

- Catalyst screening : Test bases like K₂CO₃ or Et₃N to deprotonate intermediates during nucleophilic substitutions .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions in bromination steps .

Q. How do researchers resolve contradictions in biological activity data for structurally similar thiadiazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability or substituent electronic effects. To address this:

- Standardize bioassay protocols (e.g., consistent cell lines or bacterial strains) .

- Perform density functional theory (DFT) calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .

- Use molecular docking to compare binding affinities of derivatives with target enzymes (e.g., bacterial gyrase) .

Q. What role does the 1,3,4-thiadiazole core play in fluorescence-based molecular probes, and how can this be exploited?

- Methodological Answer : The sulfur and nitrogen atoms in the thiadiazole ring enable π-π* transitions, making derivatives suitable for fluorescence studies. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.